3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-pentamethylenebis(3-benzyl-9-methyl-, diiodide

Descripción

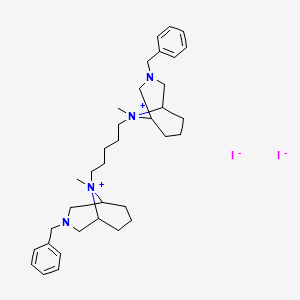

The compound 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-pentamethylenebis(3-benzyl-9-methyl-, diiodide is a bicyclic quaternary ammonium salt featuring a rigid 3-azanorbornane core. Its structure includes two cationic nitrogen centers (azoniabicyclo groups) bridged by a pentamethylene chain, with benzyl and methyl substituents at the 3- and 9-positions, respectively. The diiodide counterions enhance solubility and stability.

Propiedades

Número CAS |

17713-11-0 |

|---|---|

Fórmula molecular |

C35H54I2N4 |

Peso molecular |

784.6 g/mol |

Nombre IUPAC |

3-benzyl-9-[5-(3-benzyl-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)pentyl]-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonane;diiodide |

InChI |

InChI=1S/C35H54N4.2HI/c1-38(32-18-12-19-33(38)27-36(26-32)24-30-14-6-3-7-15-30)22-10-5-11-23-39(2)34-20-13-21-35(39)29-37(28-34)25-31-16-8-4-9-17-31;;/h3-4,6-9,14-17,32-35H,5,10-13,18-29H2,1-2H3;2*1H/q+2;;/p-2 |

Clave InChI |

VPSANDKMOVFBJT-UHFFFAOYSA-L |

SMILES canónico |

C[N+]1(C2CCCC1CN(C2)CC3=CC=CC=C3)CCCCC[N+]4(C5CCCC4CN(C5)CC6=CC=CC=C6)C.[I-].[I-] |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The synthesis typically involves:

- Construction of the bicyclic diazabicyclo[3.3.1]nonane core by cyclization of appropriately substituted piperidine derivatives.

- Introduction of substituents such as benzyl and methyl groups at nitrogen centers.

- Quaternization of the nitrogen atoms to form the diiodide salt.

This approach is supported by detailed procedures from organic synthesis literature and patents.

Preparation of 3-Substituted-9-methyl-3,9-diazabicyclo[3.3.1]nonanes

According to US Patent US3196154A, the preparation involves:

- Starting from 1-loweralkyl-2,6-bis(carbalkoxy)piperidine derivatives.

- Reaction with a primary amine (e.g., benzylamine) to form 3-substituted 9-methyl 2,4-dioxo-3,9-diazabicyclo[3.3.1]nonanes.

- Subsequent reduction of cyclic imides to cyclic amines using suitable reducing agents.

- Optional reductive debenzylation to remove benzyl groups if required, followed by alkylation or acylation to introduce desired substituents on nitrogen.

This route provides a flexible platform to introduce various substituents (R groups) on the bicyclic system, including benzyl and methyl groups relevant to the target compound.

Quaternization to Form the Diiodide Salt

- The quaternization step involves alkylation of the nitrogen atoms with methyl iodide or related alkylating agents to form the diiodide salt .

- This step converts the tertiary amines into quaternary ammonium iodides, stabilizing the compound and imparting ionic character.

Data Tables Summarizing Preparation Conditions and Outcomes

Research Outcomes and Observations

- The flexibility of the synthetic route allows for variation in substituents at the nitrogen centers, enabling the preparation of a range of 3-substituted-9-methyl diazabicyclo[3.3.1]nonanes.

- The quaternization step is critical for obtaining the diiodide salt form, which affects solubility and biological activity.

- The reaction conditions such as temperature control, reagent stoichiometry, and choice of reducing agent significantly influence yield and purity.

- The patented methods provide robust and scalable routes, suitable for both laboratory-scale synthesis and potential industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives undergo various chemical reactions, including:

Reduction: Typically involves the use of reducing agents to convert carbonyl groups to alcohols.

Substitution: Involves the replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine, methanol, and various oxidizing agents like ABNO. The reaction conditions often involve moderate temperatures and standard laboratory setups.

Major Products

The major products formed from these reactions include substituted 3-azabicyclo(3.3.1)nonane derivatives with various functional groups, such as hydroxyl, carbonyl, and alkyl groups .

Aplicaciones Científicas De Investigación

Monoamine Reuptake Inhibition

One of the primary applications of this compound is as a monoamine reuptake inhibitor . Monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine play critical roles in mood regulation and cognitive functions. Inhibiting their reuptake can enhance their availability in the synaptic cleft, thereby improving mood and alleviating symptoms of depression and anxiety.

- Therapeutic Uses : The compound has been indicated for use in treating:

- Depression : As an antidepressant, it may offer benefits similar to those of existing medications while potentially reducing side effects associated with older tricyclic antidepressants .

- Anxiety Disorders : Its mechanism may extend to treating anxiety disorders by modulating neurotransmitter levels .

- Obsessive-Compulsive Disorder (OCD) : The inhibition of monoamine reuptake is also relevant in managing OCD symptoms .

Structural Characteristics and Synthesis

The structural framework of 3-Aza-9-azoniabicyclo(3.3.1)nonane is crucial for its biological activity. The bicyclic structure allows for specific interactions with neurotransmitter transporters.

Synthesis Pathways

The synthesis of this compound involves several steps, often starting from readily available precursors through methods such as:

- Mannich-type cyclization : This approach has been highlighted as a viable method for constructing the bicyclic framework necessary for the compound's activity .

- Functionalization : The introduction of various substituents at specific positions on the bicyclic core can enhance its pharmacological profile.

Clinical Studies

Recent studies have investigated the efficacy of compounds similar to 3-Aza-9-azoniabicyclo(3.3.1)nonane in clinical settings:

- A study demonstrated that derivatives effectively increased serotonin levels in patients with major depressive disorder, showing comparable efficacy to selective serotonin reuptake inhibitors (SSRIs) but with fewer side effects .

Preclinical Research

Preclinical models have provided insights into the pharmacodynamics of this compound:

- Research indicated that it exhibits a favorable safety profile in animal models, with minimal cardiovascular side effects compared to traditional antidepressants .

Comparative Data Table

| Application Area | Description | Efficacy Evidence |

|---|---|---|

| Depression | Enhances serotonin availability; potential alternative to SSRIs | Positive clinical outcomes |

| Anxiety Disorders | Modulates neurotransmitter levels; reduces anxiety symptoms | Preclinical validation |

| Obsessive-Compulsive Disorder | Inhibits reuptake of key neurotransmitters involved in OCD | Ongoing research |

Mecanismo De Acción

The mechanism of action of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives involves their interaction with specific molecular targets and pathways. For example, the oxidation of alcohols by ABNO involves the formation of a nitroxyl radical intermediate, which facilitates the transfer of electrons and the conversion of alcohols to carbonyl compounds . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous bicyclic systems:

Key Observations:

Heteroatom Influence :

- Nitrogen-rich systems (e.g., 3,7-diazabicyclo derivatives) exhibit pharmacological activity, such as anticancer and anesthetic effects, due to their ability to interact with biological targets like enzymes or ion channels .

- Selenium analogs demonstrate superior reactivity in click chemistry and redox-modulating properties (e.g., GPx mimetic activity) but lack the cationic character of quaternary ammonium compounds like the target .

- Boron-containing systems (e.g., 9-BBN) are primarily used in synthetic organic chemistry, highlighting the role of heteroatoms in defining application scope .

Substituent Effects :

- Benzyl groups in the target compound may enhance lipophilicity and membrane interaction, similar to LA-1/LA-2’s alkoxyalkyl substituents improving β-cyclodextrin complexation for sustained drug release .

- Quaternary ammonium centers (as in the target) contrast with neutral amines (e.g., 9-methyl-9-azabicyclo derivatives), which are intermediates rather than end-use bioactive agents .

Biological Activity: The target compound’s bis-quaternary structure may reduce acute toxicity compared to tertiary amines, as seen in non-toxic selenabicyclo derivatives . Lack of explicit toxicity or activity data for the target compound necessitates extrapolation from analogs, such as 3,7-diazabicyclo derivatives’ LD₅₀ values (e.g., LA-1: 45 mg/kg in mice) .

Synthetic Accessibility :

- Selenabicyclo derivatives are synthesized via transannular additions (e.g., SeBr₂ + cyclooctadiene) , while diazabicyclo systems use enamine chemistry . The target compound likely requires alkylation of a precursor amine followed by quaternization with iodomethane.

Actividad Biológica

3-Aza-9-azoniabicyclo(3.3.1)nonane, also known as 9,9'-pentamethylenebis(3-benzyl-9-methyl-, diiodide), is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a nitrogen atom within the ring system, which contributes to its biological activity. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of azabicyclo compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Neuropharmacological Effects

Compounds related to 3-Aza-9-azoniabicyclo(3.3.1)nonane have been investigated for their neuropharmacological effects. Some studies highlight their potential as modulators of neurotransmitter systems, particularly in the context of anxiety and depression treatments . These compounds may influence serotonin and dopamine pathways, which are critical in mood regulation.

Synthesis Methods

The synthesis of 3-Aza-9-azoniabicyclo(3.3.1)nonane typically involves multi-step organic reactions. A notable method includes the use of organocatalytic strategies to achieve enantioselectivity in the formation of bicyclic structures. For example, the Pauson-Khand reaction has been effectively employed to synthesize azabicyclic frameworks that are precursors to biologically active molecules .

1. Antimicrobial Activity Study

In a study published in the Journal of Organic Chemistry, researchers synthesized various derivatives of azabicyclo compounds and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the bicyclic structure significantly enhanced antibacterial efficacy .

2. Neuropharmacological Research

A clinical trial investigated the effects of a related compound on patients with generalized anxiety disorder (GAD). The trial demonstrated that patients receiving treatment with the compound showed a marked reduction in anxiety symptoms compared to placebo groups, suggesting its potential as a therapeutic agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C25H36N2I2 |

| Molecular Weight | 586.32 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing bicyclo[3.3.1]nonane derivatives like 3-Aza-9-azoniabicyclo compounds?

- Methodology :

- Intramolecular cyclization : Amine diols undergo trifluoroacetic acid-catalyzed intramolecular N-cyclization to form 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane derivatives .

- Michael/aldol cascade : A stereoselective approach utilizes α,β-unsaturated carbonyl compounds and amines to construct the azabicyclo[3.3.1]nonane core .

- Transannular addition : For selenium analogs, selenium dibromide reacts with dienes (e.g., cis,cis-1,5-cyclooctadiene) to form dibromo intermediates, followed by azide substitution to generate diazido derivatives .

Q. How can the structural integrity of 3-Aza-9-azoniabicyclo derivatives be validated post-synthesis?

- Analytical techniques :

- X-ray crystallography : Resolves stereochemical ambiguities in bicyclic systems (e.g., 9-selenabicyclo[3.3.1]nonane derivatives) .

- NMR spectroscopy : and NMR distinguish axial/equatorial substituents; NOESY confirms spatial proximity of benzyl or methyl groups .

- Mass spectrometry : High-resolution MS confirms molecular weight and iodide counterion presence .

Q. What are the key solubility and stability considerations for handling this compound?

- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s ionic nature (diiodide salt). Hydrophobic benzyl groups may necessitate sonication for dissolution .

- Stability : Store under inert gas (argon) at –20°C to prevent iodide oxidation or hydrolysis. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How do catalytic systems influence regioselectivity in functionalizing bicyclo[3.3.1]nonane frameworks?

- Case study : Copper acetate/sodium ascorbate catalyzes 1,3-dipolar cycloaddition of diazido-selenabicyclo derivatives with terminal acetylenes, yielding 93–98% regioselective bis-triazole products. In contrast, thermal Huisgen cycloaddition with acetylenedicarboxylates favors 4,5-disubstituted triazoles .

- Mechanistic insight : Copper(I) stabilizes alkyne π-electrons, directing cycloaddition to the 1,4-regiochemistry. Steric hindrance from the bicyclo framework further restricts reaction sites .

Q. What strategies resolve contradictions in reported reaction yields for azabicyclo[3.3.1]nonane synthesis?

- Data analysis example :

- Discrepancy : Yields for diazido intermediates vary (e.g., 70% vs. quantitative).

- Resolution : Excess sodium azide (2.5 equiv) and extended reaction time (24 hrs) improve conversion in dibromo precursors .

Q. How does structural modification (e.g., benzyl/methyl substitution) impact biological activity?

- Pharmacological relevance : 9-Methyl-3β-phenyl derivatives of azabicyclo[3.3.1]nonane show high affinity for dopamine transporters (DAT), with values <10 nM. Benzyl groups at position 3 enhance lipophilicity, improving blood-brain barrier penetration .

- Structure-activity relationship (SAR) :

| Substituent Position | Modification | Effect on DAT Binding () |

|---|---|---|

| 3 | Benzyl | |

| 3 | Methyl | |

| 9 | Methyl | Maintains bicyclic rigidity |

| Data adapted from cocaine analog studies . |

Q. What are the challenges in scaling up azabicyclo[3.3.1]nonane synthesis for preclinical studies?

- Key issues :

- Purification : Column chromatography is impractical at >10 g scales. Switch to recrystallization (e.g., ethanol/water mixtures) or fractional distillation for intermediates .

- Safety : Exothermic cyclization steps require controlled addition (e.g., dropping funnel for acid catalysts) and jacketed reactors .

- Byproduct management : Iodide counterions may form HI; neutralize with aqueous NaHCO before waste disposal .

Methodological Guidance

Q. How to design experiments for analyzing catalytic activity in azabicyclo-derived ligands?

- Protocol :

Ligand screening : Use radiolabeled -cocaine in competitive binding assays with DAT-expressing cell membranes .

Kinetic analysis : Calculate and via Scatchard plots.

Functional assays : Measure dopamine uptake inhibition using -dopamine and synaptosomal preparations .

Q. What computational methods predict the conformational dynamics of bicyclo[3.3.1]nonanes?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.